molecular formula C18H19NO4S B13933961 [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate

[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate

Cat. No.: B13933961
M. Wt: 345.4 g/mol
InChI Key: JYVZHEYOQGNVJZ-UHFFFAOYSA-N
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Description

[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate is a critical advanced intermediate in the multi-step synthesis of Tasimelteon, a melatonin receptor agonist approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24) [link to https://go.drugbank.com/drugs/DB09056]. This compound serves as a protected and activated form of the tetrahydronaphthalene scaffold, which is essential for constructing the molecule's core structure. Its primary research value lies in the development and optimization of synthetic routes for Tasimelteon and structurally related analogs, enabling investigations into structure-activity relationships (SAR) [link to https://www.ncbi.nlm.nih.gov/books/NBK321774/]. The mechanism of action for the final active pharmaceutical ingredient, Tasimelteon, involves high-affinity agonism at the MT1 and MT2 melatonin receptors in the suprachiasmatic nucleus (SCN) of the brain, which is the central pacemaker for circadian rhythms [link to https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3995189/]. Consequently, research utilizing this intermediate is focused on the fields of chronobiology, neuropharmacology, and the development of novel therapeutics for circadian rhythm sleep disorders.

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3

InChI Key

JYVZHEYOQGNVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (also called 7-methoxy-1-tetralone). This ketone is commercially available or can be synthesized via known methods such as the Schmidt reaction or catalytic hydrogenation of naphthalene derivatives.

  • Example synthesis of 7-methoxy-1-tetralone :
    • Reaction of 7-methoxy-1-tetralone with sodium azide in polyphosphoric acid (PPA) at 55 °C under nitrogen atmosphere yields intermediates used for further functionalization.
    • Purification by filtration and recrystallization yields the ketone with melting points around 103–104 °C and confirmed by ^1H-NMR and LC/MS.

Oximation Step

The key intermediate oxime is prepared by reacting the ketone with hydroxylamine under controlled conditions:

  • Reaction:
    7-methoxy-3,4-dihydronaphthalen-1(2H)-one + hydroxylamine → corresponding oxime

  • Conditions:

    • Typically performed in an acidic or neutral medium.
    • Reaction temperature maintained at 20–25 °C to avoid side reactions.
    • Reaction time: 4–6 hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Optimization:

    • Controlling pH and temperature minimizes over-oximation or decomposition.
    • Using stoichiometric amounts of hydroxylamine ensures high conversion and yield.
    • Purification by crystallization or extraction.

Tosylation Step

The oxime is converted into the tosylate by reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base:

  • Reaction:
    Oxime + p-toluenesulfonyl chloride + base → [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate

  • Reaction Conditions:

    • Base: Pyridine or triethylamine commonly used to neutralize HCl formed.
    • Temperature: Room temperature (20–25 °C) to prevent side reactions.
    • Time: 4–6 hours with continuous stirring.
    • Solvent: Dichloromethane or other aprotic solvents preferred.
  • Optimization:

    • Slow addition of tosyl chloride to oxime solution to control reaction rate.
    • Monitoring reaction progress by TLC or HPLC to avoid over-tosylation.
    • Post-reaction workup includes aqueous washes to remove residual acid and base, followed by purification via recrystallization.

Scale-Up and Industrial Considerations

  • Industrial synthesis generally follows the laboratory route with modifications for scale, such as:
Parameter Laboratory Scale Industrial Scale Adaptation
Temperature 20–25 °C Controlled via jacketed reactors
Solvent Dichloromethane or similar May switch to greener solvents
Base Pyridine or triethylamine Use of less toxic bases or scavengers
Reaction Time 4–6 hours Optimized for continuous processing
Monitoring TLC, HPLC Inline process analytical technology
Purification Crystallization, extraction Use of filtration and solvent recovery
  • Safety protocols include working in fume hoods, use of personal protective equipment (PPE), and neutralization of acidic byproducts before disposal.

Characterization and Analytical Data

  • Molecular formula: C18H19NO4S
  • Molecular weight: 345.41 g/mol
  • CAS number: 99833-87-1
  • Spectroscopic data:
    • ^1H-NMR confirms oxime and tosylate protons.
    • IR shows characteristic sulfonate (S=O) stretches.
    • Single-crystal X-ray diffraction (SCXRD) reveals torsional angles between the naphthalenone core and tosyl group, confirming molecular geometry and intermolecular interactions.

Summary Table of Preparation Steps

Step No. Reaction Step Reagents/Conditions Yield (%) Notes
1 Ketone preparation 7-Methoxy-1-tetralone synthesis or purchase >60% Starting material for oximation
2 Oximation Hydroxylamine, acidic/neutral medium, 20–25 °C, 4–6 h 85–90% Formation of oxime intermediate
3 Tosylation p-Toluenesulfonyl chloride, base (pyridine), 20–25 °C, 4–6 h 80–95% Formation of tosylate product
4 Purification Crystallization, extraction Ensures high purity for downstream use

Additional Notes

  • The oxime and tosylate functional groups enable the compound to participate in nucleophilic substitution and redox reactions, which are important for its biological and synthetic applications.
  • Reaction monitoring and optimization are critical to minimize side products such as over-tosylated species or decomposition products.
  • Handling precautions include working in well-ventilated areas and proper disposal of sulfonic acid byproducts.

Chemical Reactions Analysis

Types of Reactions

[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The naphthalene core can be reduced to tetrahydronaphthalene derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to bind to the active sites of certain proteins, inhibiting their function and thereby modulating cellular pathways . This interaction can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Analogues with Tosylate Groups

cis-4-Cyclooctyl-1,2,3,4-tetrahydronaphthalen-2-yl 4-Methylbenzenesulfonate (4m)
  • Structure : A fully saturated tetrahydronaphthalene (tetralin) core with a bulky cyclooctyl substituent and a tosylate group.
  • The tetralin system increases lipophilicity, which may affect membrane permeability .
  • Synthesis : Prepared via nucleophilic substitution, yielding a 44% isolated product .
Ethylamino Butyl 4-Methylbenzenesulfonate (32)
  • Structure: A linear aminoalkyl tosylate with a flexible butyl chain.
  • The primary amine enhances water solubility, contrasting with the target compound’s hydrophobic naphthalene core .
  • Applications: Likely used as an intermediate in drug synthesis due to its reactive amino group .
Naphthalen-2-yl 4-Methoxybenzenesulfonate
  • Structure : Tosylate group attached to naphthalen-2-yl with a 4-methoxy substituent.
  • Key Differences : Positional isomerism (naphthalen-2-yl vs. 1-ylidene) alters electronic distribution. The methoxy group on the tosylate ring may influence resonance effects compared to the target’s methoxy-naphthalene system .

Compounds with Similar Naphthalene Moieties

2-(4-Methoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one
  • Structure: A dihydronaphthalenone core with a 4-methoxybenzylidene substituent.
  • Key Differences: The ketone group replaces the imine-tosylate linkage, reducing nucleophilicity.
  • Applications : Studied for anti-parasitic activity (Chagas disease), highlighting the pharmacological relevance of similar frameworks .
7-Methoxy-3,4-dihydro-1(2H)-naphthalenone
  • Structure: A simple dihydronaphthalenone with a 7-methoxy group.
  • Key Differences : Lacks the tosylate and imine groups, limiting its utility in sulfonylation reactions. The ketone group may participate in redox reactions, unlike the stable tosylate .

Amino-Tosylate Derivatives

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
  • Structure : A sulfonamide with a chiral center, naphthalene, and methoxyphenyl groups.
  • Key Differences : The sulfonamide linkage (N-S bond) offers greater hydrolytic stability than the target’s imine. The stereochemical purity (99%) suggests applications in asymmetric synthesis .
  • Characterization : Confirmed via ¹H/¹³C NMR and ESI-MS, with [α]D²⁰ = +2.5 (CHCl₃) .
2-Aminoanilinium 4-Methylbenzenesulfonate
  • Structure : A protonated diamine salt paired with tosylate.
  • Key Differences : Ionic nature enhances solubility in polar solvents. The absence of aromatic systems reduces π-interactions compared to the target compound .
X-Atokel-14
  • Structure: A hybrid molecule with a hydroxyquinoline core and tosylate group.
  • Key Differences: The quinoline moiety introduces metal-chelating properties, absent in the target compound.
Benzodioxin Tosylate Intermediate
  • Structure : A benzodioxin derivative functionalized with a tosylate group.
  • Key Differences : The ether-oxygen-rich system may improve blood-brain barrier penetration, relevant for CNS-targeting drugs .

Biological Activity

The compound [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanism of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The IUPAC name of the compound is [(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate . Its molecular formula is C19H19N1O3SC_{19}H_{19}N_{1}O_{3}S, indicating the presence of a naphthalene-derived structure with a sulfonate group, which may contribute to its solubility and biological interactions.

PropertyValue
Molecular Weight345.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The compound may modulate signaling pathways, leading to various biological effects. Detailed studies are needed to elucidate the precise mechanisms.

Antiviral Properties

Research indicates that derivatives of naphthalene compounds can exhibit antiviral activities. For instance, similar structures have been shown to increase intracellular levels of APOBEC3G , a protein that inhibits viral replication, particularly in Hepatitis B virus (HBV) models . This suggests that [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate may possess similar antiviral properties.

Case Studies

  • Study on Antiviral Activity : A study involving naphthalene derivatives demonstrated their effectiveness against HBV by enhancing the levels of APOBEC3G in HepG2 cells. The compound's mechanism was linked to its ability to inhibit HBV DNA replication .
  • Antitumor Evaluation : Research on structurally similar compounds has shown significant inhibition of tumor growth in various cancer models, indicating potential applications in oncology .

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